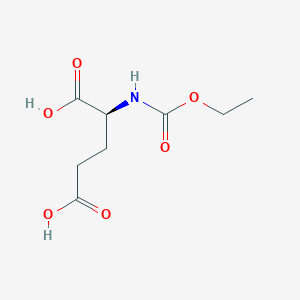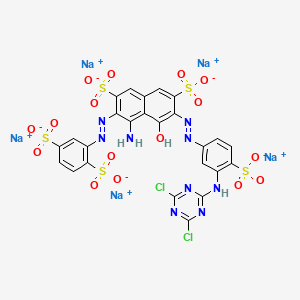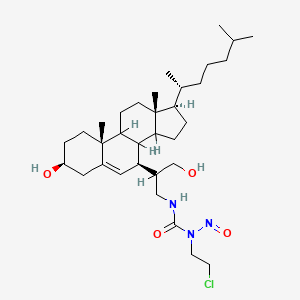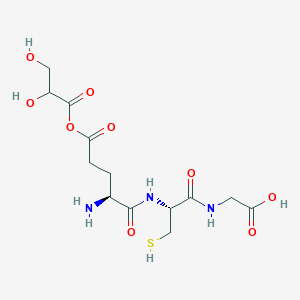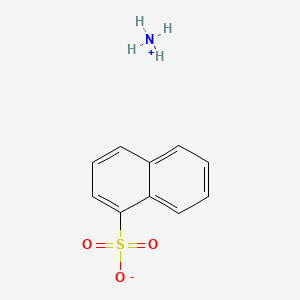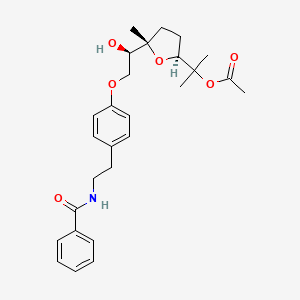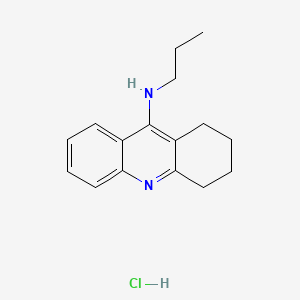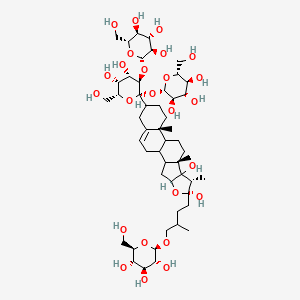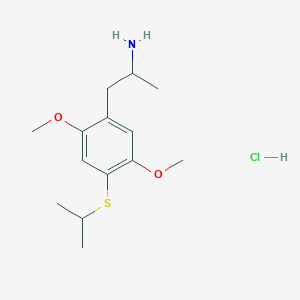
Aleph-4 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Aleph-4 hydrochloride involves several steps, starting with the preparation of the base compound, 2,5-dimethoxy-4-isopropylthiophenethylamine. The synthetic route typically includes the following steps:
Formation of the base compound: The base compound is synthesized by reacting 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with isopropylthiol in the presence of a suitable catalyst to form 2,5-dimethoxy-4-isopropylthiophenethylamine.
Hydrochloride formation: Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Análisis De Reacciones Químicas
Aleph-4 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or thioether. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
Aleph-4 hydrochloride is used in various scientific research applications, including:
Mecanismo De Acción
Aleph-4 hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is responsible for the compound’s psychoactive effects and its potential use in studying the pharmacology of serotonin receptor agonists .
Comparación Con Compuestos Similares
Aleph-4 hydrochloride is similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-methylthioamphetamine (DOT): Aleph-4 is a homolog of DOT, with an isopropyl group replacing the methyl group on the thiol.
2,5-Dimethoxy-4-ethylthioamphetamine (Aleph-2): Another homolog with an ethyl group instead of an isopropyl group.
2,5-Dimethoxy-4-propylthioamphetamine (Aleph-3): Similar to Aleph-4 but with a propyl group on the thiol.
This compound is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor interactions .
Propiedades
Número CAS |
849919-77-3 |
|---|---|
Fórmula molecular |
C14H24ClNO2S |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23NO2S.ClH/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5;/h7-10H,6,15H2,1-5H3;1H |
Clave InChI |
RHJMCFWAEVZFKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



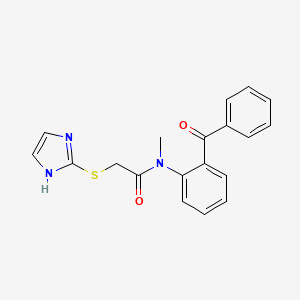
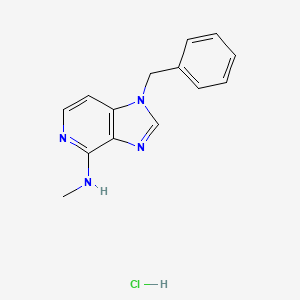
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
